![molecular formula C7H12O3 B11922552 2,5-Dioxaspiro[3.5]nonan-8-ol](/img/structure/B11922552.png)
2,5-Dioxaspiro[3.5]nonan-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxaspiro[3.5]nonan-8-ol is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol It is characterized by a spirocyclic structure, which includes a dioxane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxaspiro[3.5]nonan-8-ol typically involves the reaction of appropriate diols with aldehydes or ketones under acidic conditions to form the spirocyclic structure. One common method includes the use of 1,3-dioxane derivatives as starting materials, which undergo cyclization reactions to form the desired spiro compound .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols .
Scientific Research Applications
2,5-Dioxaspiro[3.5]nonan-8-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dioxaspiro[3.5]nonan-8-ol involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,5-Dioxaspiro[3.4]octane: Similar spirocyclic structure but with a different ring size.
2,5-Dioxaspiro[4.5]decane: Larger spirocyclic structure with additional carbon atoms.
Uniqueness: 2,5-Dioxaspiro[3.5]nonan-8-ol is unique due to its specific ring size and the presence of the dioxane moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2,5-dioxaspiro[3.5]nonan-8-ol |
InChI |
InChI=1S/C7H12O3/c8-6-1-2-10-7(3-6)4-9-5-7/h6,8H,1-5H2 |
InChI Key |
RVUFMMUGTVVUQP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CC1O)COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



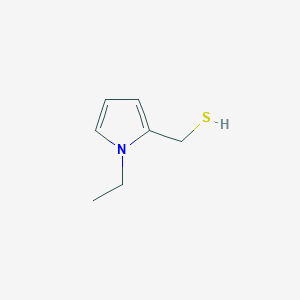
![1H-Imidazo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B11922476.png)
![5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11922480.png)
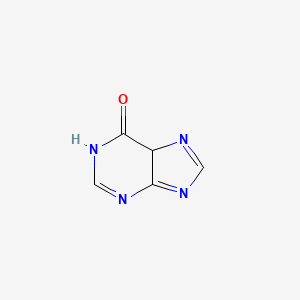
![5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one](/img/structure/B11922490.png)
![3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11922491.png)

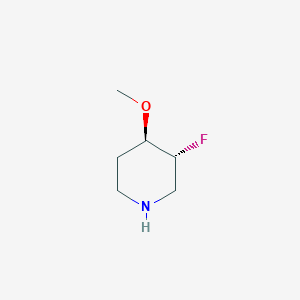
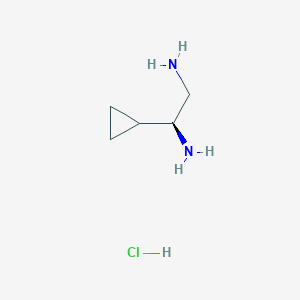
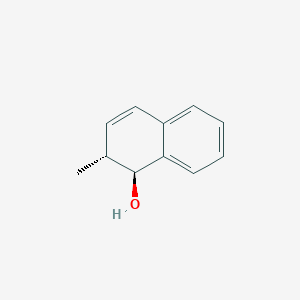


![2-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922538.png)
